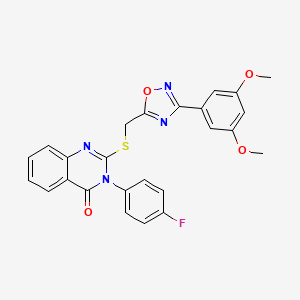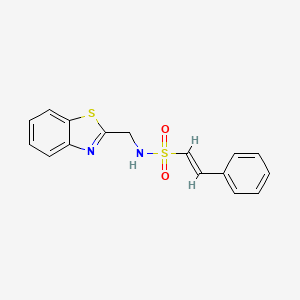
3-Methylisoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisoquinoline-5-sulfonamide is a compound with the CAS Number: 1823955-39-0 and a molecular weight of 222.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2O2S/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)15 (11,13)14/h2-6H,1H3, (H2,11,13,14) . This compound contains a total of 35 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 sulfonamide (thio-/dithio-), and 1 Pyridine . Chemical Reactions Analysis
Sulfonamide-based compounds, such as this compound, have been widely applied as building blocks in medicinal chemistry . They exhibit a range of pharmacological activities and can play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition : Research has explored sulfonamides, including structures related to 3-Methylisoquinoline-5-sulfonamide, for their potential as inhibitors of PNMT, an enzyme involved in synthesizing epinephrine from norepinephrine. Studies suggest that sulfonamides can form favorable interactions with the enzyme, influencing inhibitor potency and selectivity. These findings are significant for developing drugs that can cross the blood-brain barrier, offering therapeutic potential for diseases influenced by catecholamine levels (Grunewald et al., 2006).
Rapid Synthesis Techniques : A notable advancement in synthetic chemistry is the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides using the Buchwald-Hartwig reaction. This method provides an efficient route to synthesize compounds related to known kinase inhibitors, demonstrating the versatility of sulfonamides in drug discovery (Proisy et al., 2009).
Chemical Structure and Bonding Analysis : Studies on 4-fluoro-5-sulfonylisoquinoline derivatives have contributed to understanding the molecular geometry and interactions in sulfonamide compounds. These investigations provide insights into how structural variations affect hydrogen bonding and molecular stability, which are crucial for designing more effective drugs (Ohba et al., 2012).
Antimicrobial Activities : The synthesis and evaluation of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives demonstrate the antimicrobial potential of sulfonamide compounds. Such studies pave the way for developing new antimicrobial agents with improved efficacy against a range of bacterial and fungal pathogens (Dixit et al., 2010).
Chelate Extraction Reagents : Research into 8-sulfonamidoquinoline derivatives as chelate extraction reagents for metal cations using ionic liquids highlights the application of sulfonamides in analytical chemistry. These findings offer innovative approaches to metal ion extraction, which is important in environmental and analytical applications (Ajioka et al., 2008).
Mecanismo De Acción
Target of Action
3-Methylisoquinoline-5-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and replication .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Biochemical Pathways
By inhibiting the synthesis of folic acid, this compound disrupts the biochemical pathway leading to the production of DNA in bacteria . This prevents bacterial replication and growth, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA production . This results in the inhibition of bacterial growth and replication, leading to the death of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin contact, eye contact, and inhalation .
Propiedades
IUPAC Name |
3-methylisoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBWLUCHBZRQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)N)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)
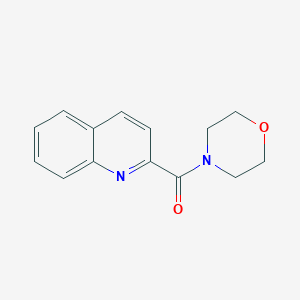
![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)

![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)
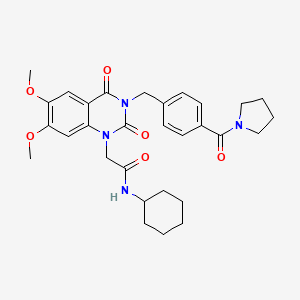
![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)
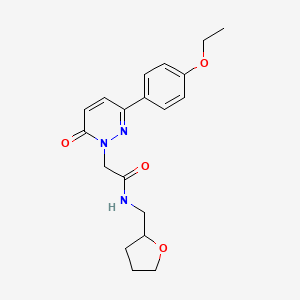
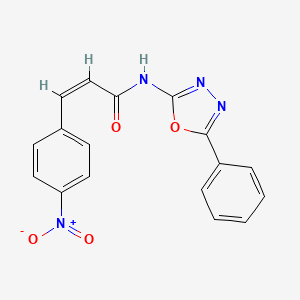
![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2758506.png)
